(5Z)-2-IMINO-5-({3-METHOXY-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE
Overview
Description
(5Z)-2-Imino-5-({3-Methoxy-4-[2-Nitro-4-(Trifluoromethyl)Phenoxy]Phenyl}Methylidene)-1,3-Thiazolidin-4-One is a complex organic compound with a unique structure that includes a thiazolidinone ring, a nitro group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-Imino-5-({3-Methoxy-4-[2-Nitro-4-(Trifluoromethyl)Phenoxy]Phenyl}Methylidene)-1,3-Thiazolidin-4-One typically involves multiple steps. One common method starts with the preparation of the thiazolidinone ring, followed by the introduction of the imino group and the methoxyphenyl substituent. The nitro and trifluoromethyl groups are then added through nitration and trifluoromethylation reactions, respectively. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. Advanced techniques such as microwave-assisted synthesis and flow chemistry may be employed to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-Imino-5-({3-Methoxy-4-[2-Nitro-4-(Trifluoromethyl)Phenoxy]Phenyl}Methylidene)-1,3-Thiazolidin-4-One can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or catalytic hydrogenation, and nucleophiles like alkoxides or amines. The reactions typically require controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the nitro group will produce an amino derivative. Substitution reactions can lead to a variety of functionalized thiazolidinone derivatives.
Scientific Research Applications
(5Z)-2-Imino-5-({3-Methoxy-4-[2-Nitro-4-(Trifluoromethyl)Phenoxy]Phenyl}Methylidene)-1,3-Thiazolidin-4-One has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and oxidative stress.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5Z)-2-Imino-5-({3-Methoxy-4-[2-Nitro-4-(Trifluoromethyl)Phenoxy]Phenyl}Methylidene)-1,3-Thiazolidin-4-One involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can bind to and inhibit the activity of certain enzymes, disrupting metabolic pathways.
Modulating Receptors: The compound may interact with cellular receptors, altering signal transduction processes.
Generating Reactive Oxygen Species (ROS): It can induce oxidative stress by generating ROS, leading to cell damage and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: This compound shares the methoxyphenyl group but lacks the thiazolidinone ring and nitro/trifluoromethyl groups.
Azo-Fused Dinitramino Compounds: These compounds have similar nitro and trifluoromethyl functionalities but differ in their core structures.
Uniqueness
(5Z)-2-Imino-5-({3-Methoxy-4-[2-Nitro-4-(Trifluoromethyl)Phenoxy]Phenyl}Methylidene)-1,3-Thiazolidin-4-One is unique due to its combination of functional groups and the presence of the thiazolidinone ring. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.
Properties
IUPAC Name |
(5Z)-2-amino-5-[[3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-1,3-thiazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3O5S/c1-28-14-6-9(7-15-16(25)23-17(22)30-15)2-4-13(14)29-12-5-3-10(18(19,20)21)8-11(12)24(26)27/h2-8H,1H3,(H2,22,23,25)/b15-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUJZALKSVSROU-CHHVJCJISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)N)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N=C(S2)N)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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